REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10](Cl)[N:9]=[C:8]2[NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH3:21].[NH2:22][C:23]1[C:24]([CH3:29])=[CH:25][CH:26]=[CH:27][CH:28]=1>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10]([NH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[CH3:29])[N:9]=[C:8]2[NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH3:21]
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Name
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Quantity
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1 g
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Type
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reactant
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Smiles
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COC=1C=CC=C2C(=NC(=NC12)Cl)NC1=C(C=CC=C1)C
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Name
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|
Quantity
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1.06 g
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Type
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reactant
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Smiles
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NC=1C(=CC=CC1)C
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Name
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Quantity
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15 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated in a sealed vessel at 150° for 5 hours
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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removal of excess solvent in vacuo the solid
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Type
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CUSTOM
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Details
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was chromatographed (silica gel, chloroform)
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Name
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Type
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product
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Smiles
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COC=1C=CC=C2C(=NC(=NC12)NC1=C(C=CC=C1)C)NC1=C(C=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |